2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid
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Overview
Description
2-(8-Amino-2-azaspiro[45]decan-2-yl)acetic acid is a spirocyclic compound with a unique structure that includes both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Amino-2-azaspiro[4One common method involves the reaction of a suitable spirocyclic precursor with reagents that introduce the desired functional groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-amino-2-azaspiro[4.5]decan-1-one
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
Uniqueness
2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(8-amino-2-azaspiro[4.5]decan-2-yl)acetic acid |
InChI |
InChI=1S/C11H20N2O2/c12-9-1-3-11(4-2-9)5-6-13(8-11)7-10(14)15/h9H,1-8,12H2,(H,14,15) |
InChI Key |
YBDKXBFOZMAQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)CC(=O)O |
Origin of Product |
United States |
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